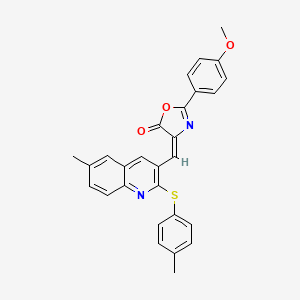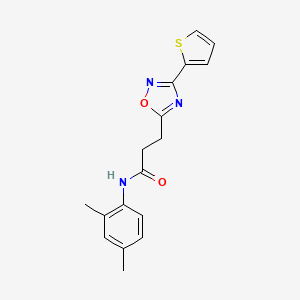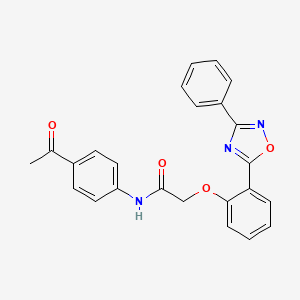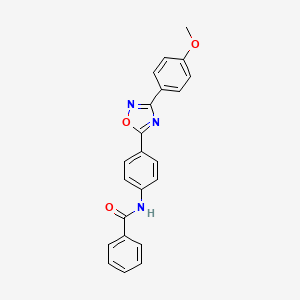
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its ability to inhibit the activity of various enzymes. For example, it has been found to act as a competitive inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can increase the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to exhibit anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
実験室実験の利点と制限
One advantage of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent inhibitory activity against various enzymes, which can make it a useful tool for studying enzyme function. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its anti-inflammatory and anti-tumor activity, with the goal of developing new therapies for inflammatory and cancerous conditions. Another potential direction is to study its effects on other enzymes and biochemical pathways, with the goal of gaining a better understanding of its mechanism of action and potential applications in various fields of research. Additionally, there may be potential applications for this compound in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-7-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-nitrophenylhydrazine to form the hydrazone intermediate, which is cyclized with acetic anhydride to form the final product.
科学的研究の応用
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
特性
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-11-3-4-13-10-15(19(26-2)20-16(13)9-11)17-21-18(27-22-17)12-5-7-14(8-6-12)23(24)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUJHHGMWERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)





![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)
